molecular formula C22H16N2 B1584397 4,4'-Diphenyl-2,2'-bipyridine CAS No. 6153-92-0

4,4'-Diphenyl-2,2'-bipyridine

Cat. No. B1584397
CAS RN: 6153-92-0
M. Wt: 308.4 g/mol
InChI Key: OXMSMRJQZMTIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Diphenyl-2,2’-bipyridine, also known as 4,4’-Diphenyl-2,2’-dipyridyl, is a chemical compound with the molecular formula C22H16N2 . It has a molecular weight of 308.38 . It is a solid substance and is mainly used as a precursor to create coordination complexes .


Molecular Structure Analysis

The InChI code for 4,4’-Diphenyl-2,2’-bipyridine is 1S/C22H16N2/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24-22)18-9-5-2-6-10-18/h1-16H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .


Chemical Reactions Analysis

While specific chemical reactions involving 4,4’-Diphenyl-2,2’-bipyridine are not detailed in the search results, there are mentions of its use in the creation of coordination complexes and as a photosensitizing unit suitable for photo-induced energy transfer .


Physical And Chemical Properties Analysis

4,4’-Diphenyl-2,2’-bipyridine is a solid substance . It has a molecular weight of 308.38 . The predicted density is 1.134±0.06 g/cm3 . It has a predicted boiling point of 475.2±40.0 °C and a melting point of 188-190 °C .

Scientific Research Applications

Photophysical and Electrochemical Properties

  • Luminescent Properties and Excited-State Dynamics : Rhenium(I) N-heterocyclic carbene complexes, incorporating ligands like 4,4'-Diphenyl-2,2'-bipyridine, demonstrate notable luminescent properties. Their luminescence data are consistent with emission from a 3MLCT state, indicating potential applications in optoelectronic devices and photodynamic therapy (Xue et al., 1998).

  • Electrochemical Reduction Behavior : The electrochemical reduction properties of 4,4'-Diphenyl-2,2'-bipyridine show distinct wave patterns, highlighting its potential in electrochemical sensors and energy storage systems (Miholová et al., 1987).

Solar Energy Conversion

  • Dye-Sensitized Solar Cells (DSSCs) : Compounds like 4,4'-Diphenyl-2,2'-bipyridine are used in the synthesis of CN-bridged trinuclear Ru complexes for DSSCs. These complexes exhibit broad spectral coverage and high photon-to-current conversion efficiencies, making them valuable for solar light harvesting (Nazeeruddin et al., 1990).

Chemical Synthesis and Characterization

  • Synthesis and Spectral Analysis : The synthesis of derivatives of 4,4'-Diphenyl-2,2'-bipyridine has been explored, contributing to the understanding of their structural and photoluminescent properties (Gao Xi-cun, 2008).

Ion-Selective Electrodes

  • Nitrate Ion Detection : Nickel complexes of 4,4'-Diphenyl-2,2'-bipyridine have been used in liquid membranes for nitrate-selective electrodes. The size of the exchange site in these electrodes influences selectivity, making them useful in environmental monitoring and analysis (Hwang & Cheng, 1979).

Structural Dynamics in Excited States

  • Excited-State Properties : Aryl-substituted 2,2'-bipyridyl complexes of Ru(II), including 4,4'-Diphenyl-2,2'-bipyridine variants, have been analyzed for their excited-state properties, contributing to the understanding of photophysical processes in molecular systems (Damrauer et al., 1997).

Safety And Hazards

4,4’-Diphenyl-2,2’-bipyridine is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust, vapor, mist, or gas, and to avoid getting it in the eyes or on the skin .

Future Directions

While specific future directions for 4,4’-Diphenyl-2,2’-bipyridine are not mentioned in the search results, there are references to its potential use in the creation of coordination complexes and as a photosensitizing unit suitable for photo-induced energy transfer , suggesting possible areas of future research.

Relevant Papers

Relevant papers related to 4,4’-Diphenyl-2,2’-bipyridine can be found at Sigma-Aldrich . For a more comprehensive list of papers, it would be best to conduct a literature search in a scientific database.

properties

IUPAC Name

4-phenyl-2-(4-phenylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24-22)18-9-5-2-6-10-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMSMRJQZMTIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064128
Record name 4,4'-Diphenyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Diphenyl-2,2'-bipyridine

CAS RN

6153-92-0
Record name 4,4′-Diphenyl-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6153-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Bipyridine, 4,4'-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Bipyridine, 4,4'-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Diphenyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-diphenyl-2,2'-bipyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.613
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4'-Diphenyl-2,2'-bipyridine
Reactant of Route 2
Reactant of Route 2
4,4'-Diphenyl-2,2'-bipyridine
Reactant of Route 3
Reactant of Route 3
4,4'-Diphenyl-2,2'-bipyridine
Reactant of Route 4
Reactant of Route 4
4,4'-Diphenyl-2,2'-bipyridine
Reactant of Route 5
Reactant of Route 5
4,4'-Diphenyl-2,2'-bipyridine
Reactant of Route 6
Reactant of Route 6
4,4'-Diphenyl-2,2'-bipyridine

Citations

For This Compound
500
Citations
GA Crosby, RJ Watts - Journal of the American Chemical Society, 1971 - ACS Publications
The preparations and spectroscopic characterizations of the tris (4, 4'-diphenyl-2, 2'-bipyridine) and tris-(4, 7-dipheny 1-1, 1 O-phenanthroline) complex ions of ruthenium (II) and several …
Number of citations: 246 pubs.acs.org
NH Damrauer, JK McCusker - The Journal of Physical Chemistry …, 1999 - ACS Publications
The transition metal complexes [Ru(dmb) 3 ] 2+ and [Ru(dpb) 3 ] 2+ , where dmb is 4,4‘-dimethyl-2,2‘-bipyridine and dpb is 4,4‘-diphenyl-2,2‘-bipyridine, have been studied by …
Number of citations: 251 pubs.acs.org
P McCord, AJ Bard - Journal of electroanalytical chemistry and interfacial …, 1991 - Elsevier
The electrogenerated chemiluminescence (ECL) of Ru(dp-bpy) 2+ 3 (dp-bpy = 4,4'-diphenyl-2,2'-bipyridine) and RuCdp-phen) 2+ 3 (dp-phen = 4,7-diphenyl-1,10-phenanthroline) in …
Number of citations: 217 www.sciencedirect.com
L De Cola, F Barigelletti, MJ Cook - Helvetica chimica acta, 1988 - Wiley Online Library
The temperature dependence of the emission lifetime of the series of complexes Ru(bpy) n (4,4′‐dpb) (bpy = 2,2′bipyridine, 4,4′‐dpb = 4,4′‐diphenyl‐2,2′‐bipyridine) has been …
Number of citations: 18 onlinelibrary.wiley.com
D Miholová, B Gaš, S Záliš, J Klíma, AA Vlček - Journal of Organometallic …, 1987 - Elsevier
Unligated 2,2′-bipyridine and 4,4′-diphenyl-2,2′-bipyridine are reduced at low temperatures in two and three waves, respectively, with formation of the mono- and di-anion, as well …
Number of citations: 21 www.sciencedirect.com
T Akasaka, H Inoue, M Kuwabara, T Mutai… - Dalton …, 2003 - pubs.rsc.org
A Ru(II) complex containing the 4,4′-diphenyl-2,2′-bipyridine (Ph2bpy) and 7-amino-dipyrido[3,2-a:2′,3′-c]phenazine (dppz-NH2) ligands was synthesized and found to be an …
Number of citations: 14 pubs.rsc.org
FF Charron Jr, WM Reiff - Inorganic Chemistry, 1986 - ACS Publications
Introduction Two isomers of Fe (bpy) Cl2 (bpy= 2, 2'-bipyridine) have been identified so far. The red, polymeric, pseudooctahedral isomer has been studiedintensively in this laboratory …
Number of citations: 22 pubs.acs.org
L Yang, FL Wimmer, S Wimmer, J Zhao… - Journal of …, 1996 - Elsevier
The cyclic voltammetry of 2,4′-bipyridine (I), N′-methyl-2,4′-bipyridinium (II), and 4,4′-diphenyl-2,2′-bipyridine (III), together with the platinum(II) complexes Pt(bipy)Cl 2 (IV), [Pt(…
Number of citations: 38 www.sciencedirect.com
TL Hwang, HS Cheng - Analytica Chimica Acta, 1979 - Elsevier
Nickel complexes of 2,2'-bipyridine and its dimethyl and diphenyl derivatives as well as biquinoline and dipyridyldisulphide were tested as ion exchangers in liquid membranes for …
Number of citations: 13 www.sciencedirect.com
DC Figg, RH Herber, I Felner - Inorganic Chemistry, 1991 - ACS Publications
Magnetic susceptibility, 57Fe Mossbauer spectroscopy, and variable-temperature FTIR spectroscopy have been used to characterize the spin states of Feu (4, 4'-dpb) 2X2 (dpb= …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.